3-(3,5-Difluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
3-(3,5-Difluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that contains both oxygen and nitrogen atoms within its structure This compound is part of the oxazine family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of 2-aminophenols with alkynones in a solvent such as 1,4-dioxane at elevated temperatures (around 100°C) . This method allows for the formation of the oxazine ring through a cyclization process. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(3,5-Difluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzoxazine: A related compound with similar structural features but different substituents.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with distinct biological activities.
Indole Derivatives: Compounds with a similar aromatic structure and diverse biological applications.
Uniqueness
3-(3,5-Difluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of the difluorophenyl and methyl groups, which impart specific chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H13F2NO |
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Molecular Weight |
261.27 g/mol |
IUPAC Name |
3-(3,5-difluorophenyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C15H13F2NO/c1-9-2-3-15-13(4-9)18-14(8-19-15)10-5-11(16)7-12(17)6-10/h2-7,14,18H,8H2,1H3 |
InChI Key |
BSJYISLHAOETQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(N2)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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